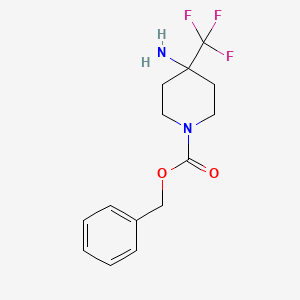![molecular formula C12H13BN2O2 B8006068 [4-(5-cyclopropyl-1H-pyrazol-1-yl)phenyl]boronic acid](/img/structure/B8006068.png)
[4-(5-cyclopropyl-1H-pyrazol-1-yl)phenyl]boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(5-cyclopropyl-1H-pyrazol-1-yl)phenyl]boronic acid is a boronic acid derivative featuring a pyrazole ring substituted with a cyclopropyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of a suitable precursor with hydrazine hydrate in the presence of acetic acid . The resulting pyrazole derivative is then subjected to borylation using a boronic acid reagent under palladium-catalyzed conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
[4-(5-cyclopropyl-1H-pyrazol-1-yl)phenyl]boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The pyrazole ring can be reduced under specific conditions to yield dihydropyrazole derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Palladium catalysts, such as Pd(PPh3)4, in the presence of a base like K2CO3.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Dihydropyrazole derivatives.
Substitution: Biaryl compounds or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [4-(5-cyclopropyl-1H-pyrazol-1-yl)phenyl]boronic acid is used as a building block for the synthesis of more complex molecules. Its boronic acid group makes it a valuable reagent in Suzuki-Miyaura cross-coupling reactions .
Biology and Medicine
The pyrazole ring is a common pharmacophore in many biologically active molecules, and the boronic acid group can enhance binding affinity to certain biological targets .
Industry
In industry, this compound can be used in the development of new materials with unique properties, such as polymers and catalysts .
Wirkmechanismus
The mechanism of action of [4-(5-cyclopropyl-1H-pyrazol-1-yl)phenyl]boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biological processes . The pyrazole ring can interact with various receptors and enzymes, modulating their activity and leading to potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- [4-(5-methyl-1H-pyrazol-1-yl)phenyl]boronic acid
- [4-(5-phenyl-1H-pyrazol-1-yl)phenyl]boronic acid
- [4-(5-ethyl-1H-pyrazol-1-yl)phenyl]boronic acid
Uniqueness
Compared to similar compounds, [4-(5-cyclopropyl-1H-pyrazol-1-yl)phenyl]boronic acid is unique due to the presence of the cyclopropyl group, which can impart different steric and electronic properties. This can influence its reactivity and binding affinity in various applications .
Eigenschaften
IUPAC Name |
[4-(5-cyclopropylpyrazol-1-yl)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BN2O2/c16-13(17)10-3-5-11(6-4-10)15-12(7-8-14-15)9-1-2-9/h3-9,16-17H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQQWVQNMYWBUIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)N2C(=CC=N2)C3CC3)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![methyl (2R)-3-methyl-2-[[(9S)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbonyl]amino]butanoate](/img/structure/B8005987.png)


![5-amino-4-(1H-benzimidazol-2-yl)-1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2H-pyrrol-3-one](/img/structure/B8006005.png)
![2-(1H-1,3-BENZODIAZOL-2-YL)-6-METHYL-4-(TRIFLUOROMETHYL)THIENO[2,3-B]PYRIDIN-3-AMINE](/img/structure/B8006012.png)
![4-bromo-5-[3-bromo-4-(propan-2-yloxy)phenyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B8006023.png)

![6-(2-hydroxyethyl)-6aH-isoindolo[2,3-a]quinazoline-5,11-dione](/img/structure/B8006042.png)




![2-(4-METHYLBENZOYL)THIENO[2,3-B]PYRIDIN-3-AMINE](/img/structure/B8006079.png)
![5-amino-4-(1H-benzimidazol-2-yl)-1-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-2H-pyrrol-3-one](/img/structure/B8006098.png)
